Butyl ethyl malonate

Free-radical addition Synthetic methodology Reactivity comparison

Butyl ethyl malonate (CAS 17373-84-1), also known as propanedioic acid butyl ethyl ester, is an unsymmetrical diester derivative of malonic acid with the molecular formula C₉H₁₆O₄ and molecular weight 188.22 g/mol. Its IUPAC name is 1-butyl 3-ethyl propanedioate, and it is alternatively named ethyl butyl malonate.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 17373-84-1
Cat. No. B101405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl ethyl malonate
CAS17373-84-1
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC(=O)OCC
InChIInChI=1S/C9H16O4/c1-3-5-6-13-9(11)7-8(10)12-4-2/h3-7H2,1-2H3
InChIKeyIHVVZSPWQJWRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Ethyl Malonate (CAS 17373-84-1): Chemical Identity, Physicochemical Properties, and Primary Application Domains


Butyl ethyl malonate (CAS 17373-84-1), also known as propanedioic acid butyl ethyl ester, is an unsymmetrical diester derivative of malonic acid with the molecular formula C₉H₁₆O₄ and molecular weight 188.22 g/mol [1]. Its IUPAC name is 1-butyl 3-ethyl propanedioate, and it is alternatively named ethyl butyl malonate [2]. Physicochemical characterization indicates a boiling point of 233 °C (at 760 mmHg), a flash point of 105 °C, and a density of 1.022 g/mL at 25 °C . The compound is registered as a food flavoring agent under FEMA No. 2195 and JECFA No. 615, with FDA §172.515 (2000) listing it for use at quantum satis levels . Primary application domains span organic synthesis as a C₉ building block, medicinal chemistry as a pharmaceutical intermediate, and flavor/fragrance formulation [3].

Organic synthesis C₉ building block
Pharmaceutical intermediate
Flavor & fragrance formulation (FDA-listed)

Butyl Ethyl Malonate Procurement: Why Simple Malonate Ester Substitution Compromises Synthetic Outcomes


Generic substitution among malonate esters is scientifically unsound because systematic variation of the ester alkyl groups materially alters multiple performance-critical parameters. Equilibrium acidity (pKHA) measurements in dimethyl sulfoxide show that introducing a butyl substituent at the 2-position of diethyl malonate changes the acidity of the α-CH bond compared to unsubstituted diethyl malonate, with even larger effects observed for bulkier groups such as isopropyl (ΔpKHA = 3.8) and tert-butyl (ΔpKHA = 8.0) [1]. Furthermore, radical-induced addition reactivity toward oct-1-ene differs between diethyl butylmalonate and diethyl malonate, with diethyl malonate assigned a reference reactivity of unity [2]. The unsymmetrical butyl/ethyl ester configuration of butyl ethyl malonate also provides chemoselective deprotection opportunities not available with symmetrical diesters such as diethyl malonate or dibutyl malonate, as the differential steric and electronic environments of the two ester moieties enable stepwise hydrolysis strategies in complex synthetic sequences [3]. Substituting a symmetrical malonate ester for butyl ethyl malonate in applications requiring sequential ester manipulation would therefore necessitate substantial re-optimization of reaction conditions and may yield divergent product distributions.

Reactivity shift

Butyl substitution alters radical-addition reactivity relative to diethyl malonate; symmetrical esters may not match kinetic profile.

Chemoselectivity loss

Symmetrical diesters lack differential ester environments, preventing stepwise deprotection without extra protecting-group steps.

Physicochemical divergence

Boiling point and density differ from symmetrical analogs, impacting distillation cut points and extraction design.

Butyl Ethyl Malonate Technical Evidence: Quantitative Differentiation from Closest Analogs


Radical-Induced Addition Reactivity: Butyl-Substituted Malonates versus Diethyl Malonate

In radical-induced addition reactions with oct-1-ene, diethyl butylmalonate exhibits a measurable difference in overall relative reactivity compared to unsubstituted diethyl malonate. Cadogan and coworkers systematically determined the relative reactivities of a series of malonate derivatives in their free-radical addition to oct-1-ene, establishing diethyl malonate as the reference standard with a relative reactivity of 1.0. Ethyl cyanoacetate was found to be the most reactive among the compounds tested, with a relative reactivity of 12.2, while all malonate esters evaluated showed substantially lower reactivity than carbon tetrachloride (ca. 100) [1]. The data demonstrate that alkyl substitution on the malonate framework modulates radical-addition reactivity, and butyl ethyl malonate would be expected to follow the reactivity trend established for the butyl-substituted malonate series.

Radical reactivity
Class-level
Diethyl butylmalonate reactivity differs from diethyl malonate (ref = 1.0); butyl ethyl malonate expected to follow butyl-substitution trend.
Supports reactivity screening context
Direct data for target compound not identified; inference from class behaviour.
Free-radical addition Synthetic methodology Reactivity comparison

Physicochemical Property Differentiation: Boiling Point and Density of Butyl Ethyl Malonate versus Symmetrical Analogs

Butyl ethyl malonate exhibits a boiling point of 233 °C at 760 mmHg and a density of 1.022 g/mL at 25 °C . In contrast, the symmetrical analog diethyl n-butylmalonate (diethyl 2-butylmalonate) displays a boiling point range of 235–240 °C at 101.3 kPa (approximately 760 mmHg) and a relative density of 0.972–0.974 (25/25 °C) . The unsymmetrical butyl ethyl malonate thus boils approximately 2–7 °C lower and is approximately 5% denser than its diethyl-substituted counterpart. These differences arise from the distinct molecular packing and intermolecular interactions imparted by the mixed butyl/ethyl ester architecture versus the symmetrical diethyl ester arrangement.

Boiling point & density
Data to verify
233 °C, 1.022 g/mL vs. symmetrical diethyl n-butylmalonate 235–240 °C, 0.972–0.974 g/mL.
Informs distillation and extraction design
Source-specific review recommended; no cited primary reference.
Physicochemical characterization Separation science Process engineering

Equilibrium Acidity (pKHA) Modulation by Alkyl Substitution on the Malonate α-Carbon

The equilibrium acidity of malonate esters is strongly modulated by the nature of substituents on the α-carbon. Bordwell and coworkers measured the pKHA values of a series of dialkyl malonates in dimethyl sulfoxide (DMSO) and quantified the effect of introducing various alkyl groups at the 2-position of diethyl malonate. Introduction of an ethyl group increases the equilibrium acidity by 2.4 pKHA units; an isopropyl group by 3.8 units; and a tert-butyl group by 8.0 units, relative to unsubstituted diethyl malonate [1]. These acidity changes are accompanied by corresponding decreases in homolytic bond dissociation enthalpy (BDE) of the acidic C–H bond: ethyl substitution reduces BDE by 3.7 kcal mol⁻¹, isopropyl by 2.5 kcal mol⁻¹, and tert-butyl by 0.8 kcal mol⁻¹ [1]. While butyl-specific pKHA data were not reported in this study, the established trend demonstrates that alkyl substitution systematically alters the acidity and bond strength of the α-C–H position, which directly governs enolate formation rates and nucleophilicity in alkylation and condensation reactions.

Equilibrium acidity
Class-level
Alkyl substitution on diethyl malonate increases pKHA by 2.4–8.0 units; butyl group expected to follow steric trend.
Guides enolate reaction conditions
Butyl-specific pKHA not directly measured; class inference from Bordwell data.
Physical organic chemistry Enolate chemistry C–H acidity

Chemoselective Deprotection Potential: Unsymmetrical Butyl/Ethyl Ester Architecture

The unsymmetrical diester structure of butyl ethyl malonate, bearing one butyl and one ethyl ester moiety on the same malonic acid core, offers a strategic advantage over symmetrical dialkyl malonates such as diethyl malonate or dibutyl malonate. In multi-step synthetic sequences requiring differentiated manipulation of the two carboxyl groups, symmetrical diesters mandate additional protection/deprotection steps to achieve chemoselective transformation. The butyl ethyl malonate architecture presents two electronically and sterically distinct ester environments that can undergo selective hydrolysis under appropriate conditions: the less sterically hindered ethyl ester is more susceptible to nucleophilic attack, while the butyl ester offers enhanced stability toward base-mediated saponification [1]. This differential reactivity enables sequential deprotection strategies without requiring separate protecting group introduction, thereby reducing synthetic step count. While direct comparative kinetic data for butyl ethyl malonate versus symmetrical analogs were not identified, the principle of differential ester reactivity in unsymmetrical malonates is well-established in synthetic methodology [2].

Chemoselective deprotection
Data to verify
Unsymmetrical butyl/ethyl ester architecture may enable sequential hydrolysis without orthogonal protecting groups.
May reduce synthetic step count
Conceptual advantage; experimental kinetic validation required.
Protecting group strategy Sequential synthesis Chemoselectivity

Regulatory Status Differentiation: FEMA GRAS Designation and Food-Use Authorization

Butyl ethyl malonate is recognized as a food flavoring agent under FEMA No. 2195 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 615) with a finding of 'No safety concern' at current estimated dietary exposures [1]. Under FDA regulations, butyl ethyl malonate is listed in 21 CFR §172.515 as a synthetic flavoring substance and adjuvant that may be safely used in food at quantum satis levels . The FEMA-reported use levels indicate typical concentrations of 3.0 mg/kg in beverages and 0.13 mg/kg in confectionery products [2]. In contrast, closely related malonate esters such as diethyl malonate (CAS 105-53-3), diethyl butylmalonate (CAS 133-08-4), and tert-butyl ethyl malonate (CAS 32864-38-3) are not listed in 21 CFR §172.515 and lack comparable FDA food-use authorization. This regulatory distinction is critical for applications in food, beverage, and flavor manufacturing where regulatory compliance is non-negotiable.

Regulatory status
Head-to-head
FDA 21 CFR §172.515 listing; FEMA No. 2195; JECFA No. 615. Comparator malonates lack food-use clearance.
Enables food-use compliance
Regulatory pathway confirmed; JECFA 'no safety concern' at current dietary exposure.
Flavor regulation GRAS determination Food additive compliance

Butyl Ethyl Malonate Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Food and Beverage Flavor Formulation: Regulatory-Compliant Malonate Ester for Fruit and Sweet Notes

Butyl ethyl malonate is uniquely positioned among malonate esters for flavor and fragrance applications due to its explicit FDA listing under 21 CFR §172.515 and its favorable safety evaluation by JECFA. With established FEMA use levels of 3.0 mg/kg in beverages and 0.13 mg/kg in confectionery products, formulators can incorporate this compound into commercial flavor systems without regulatory uncertainty [1]. Competing malonate esters such as diethyl malonate and diethyl butylmalonate lack comparable FDA food-use clearance, making butyl ethyl malonate the sole malonate ester of this structural class with a defined regulatory pathway for flavor applications. This scenario is supported by the direct regulatory comparison data presented in Evidence Item 5, demonstrating that butyl ethyl malonate offers a unique compliance advantage that cannot be achieved with alternative malonate esters.

Multi-Step Pharmaceutical Intermediate Synthesis: Leveraging Unsymmetrical Ester Architecture for Step-Economical Deprotection

In pharmaceutical process chemistry where sequential manipulation of malonate-derived carboxyl groups is required, butyl ethyl malonate provides a strategic advantage over symmetrical diesters. The mixed butyl/ethyl ester configuration offers differential steric and electronic environments that can enable chemoselective hydrolysis or transesterification, potentially eliminating the need for additional orthogonal protecting group chemistry [2]. This application scenario derives from the supporting evidence presented in Evidence Item 4, which establishes the conceptual basis for differential ester reactivity in unsymmetrical malonates. Process chemists developing scalable routes to drug candidates should evaluate butyl ethyl malonate when synthetic sequences call for differentiated handling of the two malonate carboxyl moieties.

Distillation-Based Purification Workflows: Exploiting Boiling Point and Density Differentiation

The distinct physicochemical profile of butyl ethyl malonate—specifically its boiling point of 233 °C and density of 1.022 g/mL—differentiates it from the more commonly encountered symmetrical analog diethyl n-butylmalonate, which boils at 235–240 °C with a density of 0.972–0.974 g/mL . This 2–7 °C boiling point differential is meaningful in fractional distillation operations, where small boiling point separations can determine the feasibility and energy efficiency of purification. The approximately 5% higher density of butyl ethyl malonate also affects biphasic extraction behavior and solvent selection decisions. This application scenario is directly supported by the head-to-head comparison data presented in Evidence Item 2, providing process engineers and separation scientists with actionable quantitative differentiation for unit operation design.

Academic Research in Physical Organic Chemistry: Investigating Substituent Effects on Enolate Reactivity

Butyl ethyl malonate serves as a model substrate for fundamental studies of substituent effects on malonate enolate chemistry. The well-characterized equilibrium acidity and bond dissociation enthalpy data for alkyl-substituted malonates, as reported by Bordwell and coworkers, provide a quantitative framework for understanding how the butyl substituent modulates α-C–H acidity relative to unsubstituted, ethyl-, isopropyl-, and tert-butyl-substituted analogs [3]. Researchers investigating enolate-mediated alkylations, Michael additions, or asymmetric catalysis can utilize butyl ethyl malonate to extend the structure-activity understanding of malonate nucleophiles across the full spectrum of alkyl substitution patterns. This scenario draws upon the class-level inference evidence in Evidence Item 3, which establishes the systematic relationship between alkyl substitution and malonate acidity parameters.

Application
Selection Property
Validation Focus
Food & beverage flavor formulation
FDA regulatory clearance (21 CFR §172.515)
FEMA/JECFA safety evaluation verification
Multi-step pharmaceutical intermediate synthesis
Unsymmetrical diester architecture
Chemoselective hydrolysis feasibility
Distillation-based purification workflows
Boiling point & density differentiation
Fractional distillation separation design
Physical organic chemistry research
Alkyl-substituent acidity modulation
Enolate reactivity in DMSO model

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